molecular formula C10H8FN2NaO2 B14857394 sodium 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate

sodium 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate

Cat. No.: B14857394
M. Wt: 230.17 g/mol
InChI Key: YRJPEFHSHZCTJU-UHFFFAOYSA-M
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Description

Sodium 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate typically involves the reaction of 5-fluoro-1-methyl-1H-1,3-benzodiazole with sodium acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 5-fluoro-1-methyl-1H-1,3-benzodiazole and sodium acetate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the product.

    Isolation and Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced benzimidazole derivatives.

Scientific Research Applications

Sodium 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of sodium 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C10H8FN2NaO2

Molecular Weight

230.17 g/mol

IUPAC Name

sodium;2-(5-fluoro-1-methylbenzimidazol-2-yl)acetate

InChI

InChI=1S/C10H9FN2O2.Na/c1-13-8-3-2-6(11)4-7(8)12-9(13)5-10(14)15;/h2-4H,5H2,1H3,(H,14,15);/q;+1/p-1

InChI Key

YRJPEFHSHZCTJU-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C1CC(=O)[O-].[Na+]

Origin of Product

United States

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